![molecular formula C9H10BrN3 B3060147 5-Bromo-1,7-dimethyl-1H-indazol-3-amine CAS No. 1820704-52-6](/img/structure/B3060147.png)
5-Bromo-1,7-dimethyl-1H-indazol-3-amine
Overview
Description
Molecular Structure Analysis
The linear formula of 5-Bromo-1,7-dimethyl-1H-indazol-3-amine is C9H10BrN3 . More detailed structural analysis would require specific spectroscopic data which is not available from the current search results.Physical And Chemical Properties Analysis
5-Bromo-1,7-dimethyl-1H-indazol-3-amine is a solid at room temperature . It has a predicted density of 1.867±0.06 g/cm3 . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .Scientific Research Applications
Therapeutic Potential
Imidazole, a five-membered heterocyclic moiety, is known for its broad range of chemical and biological properties . The derivatives of 1, 3-diazole, a compound similar to 5-Bromo-1,7-dimethyl-1H-indazol-3-amine, show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Antitumor Activity
A series of indazole derivatives, which include 5-Bromo-1,7-dimethyl-1H-indazol-3-amine, were synthesized and evaluated for their inhibitory activities against human cancer cell lines . These cell lines include lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) .
Antitubercular Potential
Some derivatives of 1, 3-diazole have shown potent antitubercular activity against Mycobacterium tuberculosis strain . This suggests that 5-Bromo-1,7-dimethyl-1H-indazol-3-amine could potentially be used in the development of new antitubercular drugs.
Synthesis of New Drugs
Imidazole has become an important synthon in the development of new drugs . Given the structural similarity between imidazole and 5-Bromo-1,7-dimethyl-1H-indazol-3-amine, the latter could also be used as a synthon in drug development.
Commercial Availability
5-Bromo-1,7-dimethyl-1H-indazol-3-amine is commercially available and can be purchased from various chemical suppliers . This availability facilitates its use in scientific research and drug development.
Large Scale Synthesis
The synthesis of indazole derivatives, including 5-Bromo-1,7-dimethyl-1H-indazol-3-amine, has been successfully demonstrated on hundred-gram scales . This indicates the feasibility of large-scale production for industrial applications.
Mechanism of Action
Target of Action
5-Bromo-1,7-dimethyl-1H-indazol-3-amine is a derivative of indazole, a heterocyclic compound . Indazole derivatives have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic effects . .
Mode of Action
Indazole derivatives are known to interact with various biological targets, leading to changes in cellular processes
Biochemical Pathways
Indazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Result of Action
Indazole derivatives have been found to exhibit a variety of effects, including antitumor activity
Action Environment
Factors such as temperature, ph, and the presence of other substances could potentially influence the action of this compound .
Safety and Hazards
The compound is classified as an irritant. Hazard statements include H302-H315-H319-H335, indicating harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
Future Directions
properties
IUPAC Name |
5-bromo-1,7-dimethylindazol-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN3/c1-5-3-6(10)4-7-8(5)13(2)12-9(7)11/h3-4H,1-2H3,(H2,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKSJBVLMXDSHOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N(N=C2N)C)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701270908 | |
Record name | 1H-Indazol-3-amine, 5-bromo-1,7-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701270908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1,7-dimethyl-1H-indazol-3-amine | |
CAS RN |
1820704-52-6 | |
Record name | 1H-Indazol-3-amine, 5-bromo-1,7-dimethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1820704-52-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indazol-3-amine, 5-bromo-1,7-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701270908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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